

# Application Notes and Protocols for Radiolabeling FAP Peptide-PEG2 with <sup>177</sup>Lu

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers and limited presence in healthy tissues. Peptides targeting FAP, when radiolabeled with therapeutic radionuclides like Lutetium-177 (177Lu), offer a potent strategy for targeted radionuclide therapy. The inclusion of a Polyethylene Glycol (PEG) linker, such as PEG2, can improve the pharmacokinetic properties of the peptide. This document provides a detailed protocol for the radiolabeling of a DOTA-conjugated FAP peptide-PEG2 with 177Lu, including quality control procedures.

# Core Principles of 177Lu Radiolabeling

The radiolabeling process is based on the chelation of the trivalent <sup>177</sup>Lu<sup>3+</sup> ion by a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently linked to the FAP peptide-PEG2. This reaction is pH and temperature-dependent, requiring precise control of conditions to achieve high radiochemical purity and yield. To prevent the degradation of the radiolabeled peptide by radiolysis, radical scavengers such as ascorbic acid and gentisic acid are often included in the reaction mixture.

# **Experimental Protocol**



**Materials and Reagents** 

| Reagent/Material                 | Specification                            | Supplier (Example)                         |
|----------------------------------|------------------------------------------|--------------------------------------------|
| DOTA-FAP peptide-PEG2            | >95% purity                              | Commercially available or custom synthesis |
| <sup>177</sup> LuCl <sub>3</sub> | High specific activity, in 0.05 M<br>HCl | ITM Medical Isotopes GmbH or equivalent    |
| Sodium Acetate Buffer            | 0.5 M, pH 5.5                            | Sigma-Aldrich                              |
| Ascorbic Acid                    | ACS grade                                | Sigma-Aldrich                              |
| Gentisic Acid                    | ACS grade                                | Sigma-Aldrich                              |
| DTPA Solution                    | 4 mg/mL in 0.9% NaCl                     | Sigma-Aldrich                              |
| Sterile Water for Injection      | USP grade                                | Various                                    |
| C18 Sep-Pak Cartridge            | Waters                                   |                                            |
| Methanol                         | HPLC grade                               | Fisher Scientific                          |
| Sodium Citrate                   | ACS grade                                | Sigma-Aldrich                              |
| ITLC-SG Strips                   | Agilent Technologies                     |                                            |

# **Equipment**

- Heating block or water bath capable of maintaining 95°C
- Dose calibrator
- Radio-TLC scanner or gamma counter
- Radio-HPLC system with a C18 column and a radiometric detector
- Sterile, pyrogen-free reaction vials
- Sterile filters (0.22 μm)
- Lead shielding



### **Radiolabeling Procedure**

- Preparation of Reaction Mixture:
  - In a sterile reaction vial, add a specific amount of DOTA-FAP peptide-PEG2 (e.g., 20 μg).
  - Add 0.5 M sodium acetate buffer to adjust the pH to between 4.0 and 5.5.[1][2][3] The optimal pH range for the kinetics of labeling DOTA-peptides is 4.0-4.5.[1][2]
  - Add ascorbic acid and gentisic acid to the reaction vial to minimize radiolysis.
- Addition of <sup>177</sup>LuCl<sub>3</sub>:
  - Carefully add the required activity of <sup>177</sup>LuCl<sub>3</sub> (e.g., 370 MBq) to the reaction vial containing the peptide and buffer.
- Incubation:
  - Securely cap the vial and place it in a heating block or water bath pre-heated to 90-95°C.
     [3][5]
  - Incubate the reaction mixture for 15-30 minutes.[1][6][7] Labeling with <sup>177</sup>Lu is typically complete after 20 minutes at 80°C.[1][2]
- Cooling and Quenching:
  - After incubation, carefully remove the vial from the heating source and allow it to cool to room temperature.
  - Add a small volume of DTPA solution to the vial to chelate any unbound <sup>177</sup>Lu.[7] This step helps to minimize background radiation from free radionuclide.
- Final Formulation:
  - The final product can be diluted with sterile 0.9% sodium chloride solution to the desired radioactive concentration.



 $\circ$  For clinical applications, the final product should be passed through a 0.22  $\mu$ m sterile filter. [7]

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Experimental workflow for the radiolabeling of FAP peptide-PEG2 with <sup>177</sup>Lu.

# **Quality Control**

To ensure the purity and identity of the radiolabeled peptide, the following quality control methods are essential.

## Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid method to determine the radiochemical purity by separating the labeled peptide from free <sup>177</sup>Lu.

- Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.[7]
- Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.[7]
- Procedure:
  - Spot a small amount (1-2 μL) of the final product onto an ITLC-SG strip.
  - Develop the strip in a chromatography chamber containing the mobile phase.
  - Once the solvent front reaches the top, remove and dry the strip.
  - Analyze the strip using a radio-TLC scanner.
- Interpretation:



- The labeled peptide remains at the origin (Rf = 0.1-0.2).[7]
- Free <sup>177</sup>Lu migrates with the solvent front (Rf = 1.0).[7]
- Radiochemical Purity (%) = (Counts of labeled peptide / Total counts) x 100. A radiochemical purity of >95% is generally considered acceptable.[8]

# Radio-High Performance Liquid Chromatography (Radio-HPLC)

Radio-HPLC provides a more detailed analysis of the radiochemical purity and can identify different radiolabeled species.

- Column: Reversed-phase C18 column.[8]
- Mobile Phase: A gradient system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.[8] However, TFA-free methods using phosphate buffer/acetonitrile gradients have been shown to overcome issues like peak tailing and poor recovery.[8]
- Detector: A radiometric detector in series with a UV detector.
- Procedure:
  - Inject a small volume of the final product into the HPLC system.
  - Run the predefined gradient method.
  - Analyze the resulting chromatogram.
- Interpretation: The retention time of the <sup>177</sup>Lu-FAP peptide-PEG2 should be consistent and well-separated from any peaks corresponding to free <sup>177</sup>Lu or other radiochemical impurities.
   The area under the peak of the desired product relative to the total area of all radioactive peaks gives the radiochemical purity.

# **Quantitative Data Summary**



| Parameter                         | Recommended<br>Value/Range | Reference    |
|-----------------------------------|----------------------------|--------------|
| Reaction pH                       | 4.0 - 5.5                  | [1][2][3][6] |
| Incubation Temperature            | 80 - 100 °C                | [1][2][6]    |
| Incubation Time                   | 15 - 30 minutes            | [1][3][6][7] |
| Peptide Amount                    | ~20 μg for >99% yield      | [6]          |
| Radiochemical Purity (Acceptance) | > 95%                      | [8]          |

# **Signaling Pathway and Logical Relationships**

The following diagram illustrates the logical relationship between the components and the final therapeutic agent.



# Components **FAP-targeting Peptide** PEG2 Linker **DOTA Chelator** DOTA-FAP peptide-PEG2 <sup>177</sup>Lu<sup>3+</sup> (Precursor) (Radionuclide) Radiolabeling Reaction (Chelation) Lu-DOTA-FAP peptide-PEG2 (Final Therapeutic Agent) Binds to FAP FAP-expressing Cancer Cell Leads to

#### Logical Relationship of Components

Click to download full resolution via product page

Targeted Radionuclide Therapy

Caption: Logical relationship of components for the formation of the therapeutic agent.

## Conclusion

This protocol provides a comprehensive guide for the radiolabeling of a FAP peptide-PEG2 with <sup>177</sup>Lu. Adherence to the optimized reaction conditions and rigorous quality control are



paramount to ensure the production of a high-purity radiopharmaceutical suitable for preclinical and clinical research. The provided tables and diagrams serve as quick references for the key parameters and workflows involved in this process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 8. Improved quality control of [177Lu]Lu-PSMA I&T PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling FAP Peptide-PEG2 with <sup>177</sup>Lu]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607660#protocol-for-radiolabeling-fap-peptide-peg2-with-177lu]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com